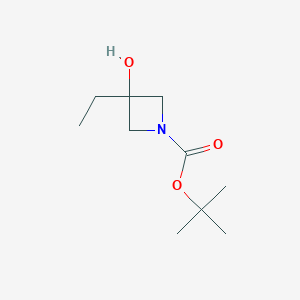

Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

描述

Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.27 g/mol . It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with ethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the ethylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

化学反应分析

Oxidation Reactions

The hydroxyl group at the 3-position undergoes oxidation to form a ketone derivative. A highly efficient method employs the TEMPO/H₂O₂ system in a microchannel reactor, which minimizes side reactions and enhances yield compared to traditional methods .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| TEMPO, H₂O₂ | Microchannel reactor, 0–5°C | tert-Butyl 3-ethyl-3-oxoazetidine-1-carboxylate | 91% |

Mechanism : The reaction proceeds via radical-mediated oxidation, where TEMPO acts as a catalyst, and H₂O₂ serves as the terminal oxidizer. The microchannel reactor ensures rapid mixing and temperature control, reducing decomposition .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions, enabling functionalization of the azetidine ring.

O-Alkylation

Reaction with benzyl bromides in the presence of potassium tert-butoxide yields ether derivatives :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzyl bromide, KOtBu | THF, room temperature, 14 hours | tert-Butyl 3-(benzyloxy)-3-ethylazetidine-1-carboxylate | 88% |

Mechanism : Deprotonation of the hydroxyl group by KOtBu generates an alkoxide intermediate, which undergoes nucleophilic attack on the benzyl bromide .

Acetoxylation and Benzoylation

The hydroxyl group can be replaced with acetate or benzoyl groups under mild conditions :

Ring-Opening and Rearrangement

Under Lewis acid catalysis, the azetidine ring undergoes deconstructive isomerization via C–C bond cleavage, forming cyclopropane derivatives :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| BF₃·OEt₂ | CH₂Cl₂, –20°C, 2 hours | (1-(tert-Butoxycarbonyl)cyclopropyl)(aryl)methanol | 72% |

Mechanism : Coordination of BF₃ to the hydroxyl group induces ring strain, leading to selective cleavage of the C–C bond and subsequent cyclopropane formation .

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid, a common step in pharmaceutical synthesis :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HCl (aqueous) | Ethyl acetate, reflux, 3 hours | 3-Ethyl-3-hydroxyazetidine-1-carboxylic acid | 95% |

Comparative Reactivity Table

Research Implications

科学研究应用

Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound can be used in the production of fine chemicals and advanced materials

作用机制

The mechanism of action of tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .

相似化合物的比较

Similar Compounds

Tert-butyl 3-hydroxyazetidine-1-carboxylate: Similar structure but lacks the ethyl group.

Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate: Contains an ethynyl group instead of an ethyl group.

Uniqueness

Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields .

生物活性

Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the tert-butyl and ethyl groups, along with the hydroxy and carboxylate functionalities, contributes to its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity . Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. In vitro assays demonstrated that treatment with this compound led to a significant reduction in cell viability in several cancer cell lines, including breast and prostate cancer .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Protein Interactions : The hydroxy group can form hydrogen bonds with amino acid residues in proteins, potentially modulating enzyme activity or receptor function.

- Covalent Bond Formation : The electrophilic nature of the azetidine ring allows for covalent interactions with nucleophilic sites on biomolecules, which may alter their structural and functional properties .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various azetidine derivatives, this compound was found to exhibit a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL. This suggests a promising potential for development as an antimicrobial agent .

Study 2: Cancer Cell Line Testing

Another study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 30 µM after 48 hours of exposure .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | 50 | 30 |

| Tert-butyl 3-formylazetidine-1-carboxylate | Antimicrobial | 40 | Not studied |

| Tert-butyl 3-hydroxyazetidine-1-carboxylate | Limited studies available | Not reported | Not reported |

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : A common approach involves multi-step reactions starting with azetidine intermediates. For example, tert-butyl hydroperoxide can oxidize hydroxyl groups under controlled temperatures (40–60°C) in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane. Catalysts such as triethylamine are often used to enhance yields . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting solvent polarity or catalyst loading to suppress side reactions (e.g., over-oxidation) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., tert-butyl at δ ~1.4 ppm, hydroxyazetidine protons at δ 3.0–4.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na] peak at m/z 256.34) .

- X-ray Crystallography : SHELX software refines crystal structures to validate stereochemistry and hydrogen-bonding networks .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradients) effectively separates impurities. For hygroscopic intermediates, inert atmospheres (N/Ar) prevent degradation during rotary evaporation. Recrystallization in ethanol/water mixtures improves crystallinity .

Advanced Research Questions

Q. How do reaction mechanisms differ when modifying substituents on the azetidine ring (e.g., ethyl vs. methyl groups)?

- Methodological Answer : Substituent effects are studied via kinetic isotope experiments or DFT calculations. For example, bulkier ethyl groups may sterically hinder nucleophilic substitution at the azetidine nitrogen, requiring stronger bases (e.g., NaH instead of KCO) to activate the reaction site. Comparative studies using analogues (e.g., tert-butyl 3-methyl-3-hydroxyazetidine-1-carboxylate) reveal steric and electronic trends .

Q. What strategies resolve contradictions in reported reaction yields for tert-butyl-protected intermediates?

- Methodological Answer : Contradictions often arise from solvent trace impurities or moisture sensitivity. Systematic reproducibility studies under strictly anhydrous conditions (e.g., molecular sieves in THF) and standardized workup protocols (e.g., quenching with saturated NHCl) minimize variability. Meta-analyses of literature data (e.g., PubChem entries) highlight optimal conditions .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like enzymes or receptors. For instance, the hydroxyazetidine moiety may form hydrogen bonds with catalytic residues, while the tert-butyl group enhances lipophilicity for membrane penetration. Validation via SPR binding assays or enzymatic inhibition studies bridges computational and experimental data .

Q. Key Considerations for Experimental Design

- Steric Effects : The tert-butyl group limits accessibility to the azetidine nitrogen, favoring bulky electrophiles in substitution reactions .

- Acid Sensitivity : The Boc-protecting group requires mild deprotection (e.g., TFA/DCM) to avoid ring-opening side reactions .

- Biological Relevance : Structural analogues (e.g., piperidine derivatives) show activity as enzyme inhibitors, suggesting potential for structure-activity relationship (SAR) studies .

属性

IUPAC Name |

tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-5-10(13)6-11(7-10)8(12)14-9(2,3)4/h13H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZFIDSJDFVTML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CN(C1)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601192480 | |

| Record name | 1,1-Dimethylethyl 3-ethyl-3-hydroxy-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601192480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398489-28-6 | |

| Record name | 1,1-Dimethylethyl 3-ethyl-3-hydroxy-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=398489-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-ethyl-3-hydroxy-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601192480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。